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molecular formula C8H5BrF2O B1277475 4'-bromo-2',5'-difluoroacetophenone CAS No. 123942-11-0

4'-bromo-2',5'-difluoroacetophenone

Cat. No. B1277475
M. Wt: 235.02 g/mol
InChI Key: JPTNTBSBJPCXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05075319

Procedure details

To a stirred mixture of 18 g 4-bromo-2,5-difluoroacetophenone and 233 ml diethyl carbonate cooled in an ice-bath was slowly added 6.4 g sodium hydride (60% in oil). The reaction mixture was heated at 80° C. for 90 min. and then added to 700 ml ice containing 25 ml acetic acid. The aqueous mixture was extracted with ether, and the ether extracts were washed with sodium chloride solution, dried (magnesium sulfate) and concentrated. The residue was distilled, collecting the material (15.33 g) boiling at 85°-135° C. (0.05 mm). The latter material was chromatographed on 185 g silica gel (Kieselgel 60) using 20% ether in hexane as eluant to give 6.69 g ethyl 4-bromo-2,5-difluorobenzoylacetate as the first product to be eluted.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
233 mL
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
700 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[C:9]([F:10])=[CH:8][C:7]([Br:11])=[C:6]([F:12])[CH:5]=1)=[O:3].[C:13](=O)([O:17]CC)[O:14][CH2:15][CH3:16].[H-].[Na+]>>[Br:11][C:7]1[C:6]([F:12])=[CH:5][C:4]([C:2]([CH2:1][C:13]([O:14][CH2:15][CH3:16])=[O:17])=[O:3])=[C:9]([F:10])[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
CC(=O)C1=CC(=C(C=C1F)Br)F
Name
Quantity
233 mL
Type
reactant
Smiles
C(OCC)(OCC)=O
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
ice
Quantity
700 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with ether
WASH
Type
WASH
Details
the ether extracts were washed with sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled
CUSTOM
Type
CUSTOM
Details
collecting the material (15.33 g) boiling at 85°-135° C. (0.05 mm)
CUSTOM
Type
CUSTOM
Details
The latter material was chromatographed on 185 g silica gel (Kieselgel 60)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)CC(=O)OCC)C=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.69 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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